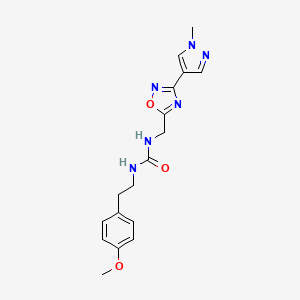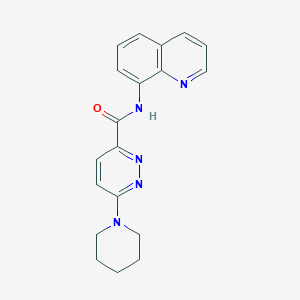
1-(Aminometil)-5-metoxi-2,3-dihidro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that combines an aminomethyl group, a methoxy group, and a dihydroindenol framework
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The compound 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins play a crucial role in the functioning of calcium channels, which are vital for various cellular processes, including the transmission of nerve signals .
Mode of Action
Gabapentin interacts with its targets by binding to the α2δ-1 isoform of the α2δ protein . This binding decreases the activity of a subset of calcium channels, thereby reducing the influx of calcium ions into the nerve cells . The reduction in calcium ion influx leads to a decrease in the release of excitatory neurotransmitters, which in turn results in a decrease in nerve signal transmission .
Biochemical Pathways
It is known that the drug’s action on calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability .
Pharmacokinetics
Gabapentin exhibits dose-dependent pharmacokinetics due to the saturation of its transporter at clinical doses . The bioavailability of Gabapentin is inversely proportional to the dose, and a high-fat meal can increase its bioavailability . The elimination half-life of Gabapentin is approximately 5 to 7 hours .
Result of Action
The primary result of Gabapentin’s action is the reduction of nerve signal transmission, which can help in the management of conditions like peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .
Action Environment
Additionally, the presence of renal disease can affect the drug’s elimination and may require dose adjustments .
Métodos De Preparación
The synthesis of 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2,3-dihydroindene with formaldehyde and ammonia, followed by reduction to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the methoxy group, which may affect its solubility and reactivity.
5-Methoxy-2,3-dihydroindene: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.
1-(Aminomethyl)-5-methoxyindene: Contains a similar structure but without the dihydro component, which may influence its stability and reactivity.
The uniqueness of 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
1-(aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-2-3-10-8(6-9)4-5-11(10,13)7-12/h2-3,6,13H,4-5,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRXYORCRPUWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118587-85-2 |
Source


|
| Record name | 1-(aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433139.png)
![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)
![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide](/img/structure/B2433147.png)
![9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B2433148.png)

![ethyl 4-[2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2433153.png)
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)

